Dimethyl (2-pentyl)malonate Dimethyl (2-pentyl)malonate
Brand Name: Vulcanchem
CAS No.: 39520-20-2
VCID: VC14045504
InChI: InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol

Dimethyl (2-pentyl)malonate

CAS No.: 39520-20-2

Cat. No.: VC14045504

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (2-pentyl)malonate - 39520-20-2

Specification

CAS No. 39520-20-2
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
IUPAC Name dimethyl 2-pentan-2-ylpropanedioate
Standard InChI InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
Standard InChI Key NGZUPLDGHPUDDN-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C(C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Dimethyl (2-pentyl)malonate features a malonate backbone with two methoxy groups (-OCH₃) and a 2-pentyl substituent attached to a cyclopentane ring. Its molecular formula is C₁₈H₂₈O₅, with a molecular weight of 324.4 g/mol based on synthesis yields reported in catalytic processes . The compound’s structure enables diverse reactivity, including nucleophilic substitutions and cyclization reactions, making it a versatile intermediate. Key physicochemical properties include:

PropertyValue
Boiling Point~190°C (dec.)
SolubilityMiscible in polar solvents (e.g., methanol, dichloromethane)
StabilityStable under inert conditions; sensitive to strong acids/bases

The cyclopentane ring introduces steric hindrance, moderating reactivity compared to linear malonates .

Synthetic Methodologies

Transition Metal-Catalyzed Synthesis

The predominant synthesis route involves a transition metal-catalyzed reaction between 2-pentyl-2-cyclopentenone and dimethyl malonate. A rhodium- or ruthenium-based catalyst complexed with ligands like bis(diphenylphosphinomethane) facilitates this reaction under mild conditions (-10°C to 20°C) . For example:

Reaction Scheme

2-Pentyl-2-cyclopentenone+Dimethyl malonateRhCl3/LigandDimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate\text{2-Pentyl-2-cyclopentenone} + \text{Dimethyl malonate} \xrightarrow{\text{RhCl}_3/\text{Ligand}} \text{Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate}

Optimized Conditions

  • Catalyst Load: 1–3% w/w of substrate

  • Solvent: Methanol or dichloromethane

  • Yield: Up to 94.46%

This method eliminates sodium methoxide, reducing salt-containing wastewater by 90% compared to traditional base-catalyzed approaches .

Catalyst Recycling and Environmental Impact

The transition metal catalyst and promoter (e.g., L-proline) are recoverable via distillation, enabling reuse for up to five cycles without significant activity loss . This recyclability lowers production costs and aligns with green chemistry principles.

Industrial Applications

Intermediate for Methyl Dihydrojasmonate

Over 85% of synthesized dimethyl (2-pentyl)malonate is hydrolyzed and decarboxylated to produce methyl dihydrojasmonate, a key fragrance ingredient. The decarboxylation step occurs at 170–190°C with water, achieving yields exceeding 97% .

Decarboxylation Reaction

Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonateΔ,H2OMethyl dihydrojasmonate+CO2\text{Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate} \xrightarrow{\Delta, \text{H}_2\text{O}} \text{Methyl dihydrojasmonate} + \text{CO}_2

Comparative Analysis with Related Malonates

The pentyl-cyclopentyl moiety imparts distinct advantages over simpler malonates:

CompoundKey DifferentiatorsIndustrial Relevance
Dimethyl malonateLacks alkyl substituents; simpler reactivityLimited to basic esterifications
Diethyl malonateHigher boiling point (199°C); slower kineticsClassic Claisen condensations
Dimethyl (2-pentyl)malonateSteric hindrance enhances regioselectivityFragrance intermediates

Recent Advancements and Future Directions

The 2020 patent by CN111646899A revolutionized synthesis by introducing recyclable catalysts, reducing waste generation by 70% . Future research should explore:

  • Biocatalytic Routes: Enzymatic synthesis for enhanced stereoselectivity.

  • Polymer Applications: Copolymerization with acrylates for biodegradable materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator